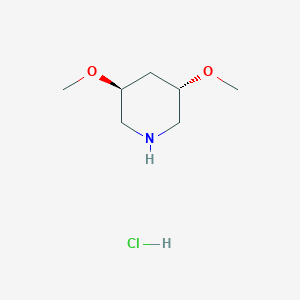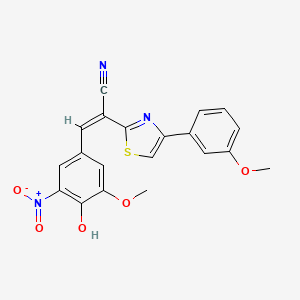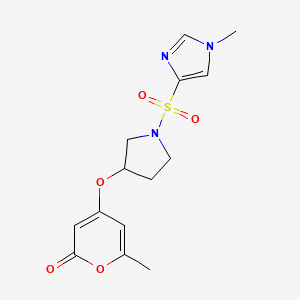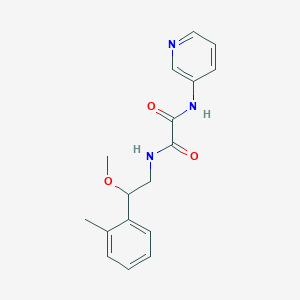![molecular formula C20H23N5O2 B2993457 8-(4-butylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896301-47-6](/img/structure/B2993457.png)
8-(4-butylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds like the one you mentioned often belong to the class of purine derivatives. Purine derivatives are widely studied due to their extensive applications in biology, biochemistry, and medicine . They are applicable in anticancer therapy , as antivirals , and as agonists and antagonists of adenosine receptors .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like the Mitsunobu reaction, nucleophilic aromatic substitution, and Cu(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition . The exact synthesis pathway would depend on the specific structure of the compound .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like NMR, IR, and HRMS . These techniques provide information about the types of atoms in the compound, their arrangement, and the types of bonds between them .Chemical Reactions Analysis
The chemical reactions involving a compound can be studied using various techniques. For example, purine nucleosides have been shown to participate in aromatic nucleophilic reactions with different N- and S-nucleophiles .Scientific Research Applications
Synthesis and Evaluation for Antidepressant and Anxiolytic Activities
A study detailed the synthesis and biological evaluation of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, revealing potential antidepressant and anxiolytic activities through serotonin receptor affinity and phosphodiesterase (PDE) inhibitor activity. One compound showed significant potential as an antidepressant in vivo, and its antianxiety effects were greater than those of the reference drug diazepam. Molecular modeling suggested the significance of fluorinated arylpiperazinylalkyl derivatives for developing antidepressant and/or anxiolytic drugs (Zagórska et al., 2016).
Receptor Affinity and Enzyme Activity Studies
Further research involved octahydro- and 6,7-dimethoxy-3,4-dihydro-isoquinolin-2(1H)-yl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines. These studies aimed to identify structural features responsible for serotonin and dopamine receptor activities, as well as PDE4B1 and PDE10A inhibitory potencies. This research identified compounds that could serve as promising structures for modification in the development of hybrid ligands (Zagórska et al., 2016).
Antiviral Activity and Nucleoside Analogs
Another study focused on the synthesis of imidazo[1,2-a]-s-triazine nucleosides and nucleotides as new classes of purine analogs. These compounds were evaluated for their antiviral activity against various viruses, showing moderate activity at nontoxic dosage levels. This research opens the door to developing new antiviral agents based on the purine analog framework (Kim et al., 1978).
Novel Purine Alkaloids and Their Biological Activities
Research on natural products led to the isolation of new purine alkaloids from the South China Sea gorgonian Subergorgia suberosa. These compounds exhibited weak cytotoxicity against human cancer cell lines, highlighting the potential for purine derivatives in cancer research (Qi et al., 2008).
Mechanism of Action
Target of Action
It is known that purine derivatives are widely studied due to their extensive applications in biology, biochemistry, and medicine . They are applicable in anticancer therapy, as antivirals, and as agonists and antagonists of adenosine receptors .
Mode of Action
The compound has been prepared via a cu(i)-catalyzed azide-alkyne 1,3-dipolar cycloaddition reaction . This suggests that it may interact with its targets through similar chemical reactions.
Biochemical Pathways
Purine derivatives are known to participate in aromatic nucleophilic reactions with different n- and s-nucleophiles . The triazolyl ring in purine C6 positions acts as a good leaving group .
Result of Action
Given the known applications of purine derivatives in anticancer therapy, as antivirals, and as agonists and antagonists of adenosine receptors , it can be inferred that the compound may have similar effects.
Action Environment
It is known that the reaction used to prepare the compound was carried out in dmf at 60°c for 11 hours, in a flask covered from light . This suggests that the compound’s action may be influenced by similar environmental conditions.
Future Directions
The future directions for research on a compound would depend on its potential applications and the current state of knowledge about its properties and effects. For example, the development of novel purine derivatives is very in demand due to their extensive applications in biology, biochemistry, and medicine .
Properties
IUPAC Name |
6-(4-butylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-5-6-7-14-8-10-15(11-9-14)24-12(2)13(3)25-16-17(21-19(24)25)23(4)20(27)22-18(16)26/h8-11H,5-7H2,1-4H3,(H,22,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPKNJRUSYVBNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)NC(=O)N4C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2993375.png)

![1-Adamantyl-[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2993377.png)

![2-({5-[3-(dimethylsulfamoyl)phenyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid](/img/structure/B2993380.png)
![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/no-structure.png)




![N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2993395.png)

![N-(2-(diethylamino)ethyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2993397.png)
